4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate
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Overview
Description
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate is a complex organic compound that features a unique structure combining an imidazole ring fused with a thiazole ring, attached to a phenyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl benzoate moiety is then introduced via esterification reactions, often using benzoic acid derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce nitro or halogen groups onto the phenyl ring.
Scientific Research Applications
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenylamine
- 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol
- Methyl 3-{[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amino}sulfonyl}-2-thiophenecarboxylate
Uniqueness
What sets 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate apart from similar compounds is its unique combination of the imidazo[2,1-b][1,3]thiazole core with a phenyl benzoate moiety. This structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-17(14-4-2-1-3-5-14)22-15-8-6-13(7-9-15)16-12-20-10-11-23-18(20)19-16/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCGMOLATKJWAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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